tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Tert-Butyl 6-Chloro-2-Oxospiro[Indoline-3,4-Piperidine]-1-Carboxylate is a spirocyclic oxindole analogue . Due to its structure, it interacts with a wide range of receptors . .
Mode of Action
It is known that spiro compounds, due to their structure, interact with a wide range of receptors . This interaction can result in a variety of biological activities, depending on the specific receptors involved .
Biochemical Pathways
Spiro compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by spiro compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These interactions are primarily due to the compound’s ability to bind to specific receptors and modulate their activity, leading to various biological effects.
Cellular Effects
Tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has been observed to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell cycle inhibitors suggests its potential role in regulating cell proliferation and apoptosis . Additionally, its interaction with monoamine transporter inhibitors indicates its potential impact on neurotransmitter levels and neuronal function.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves binding interactions with various biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with growth hormone secretagogues can stimulate the release of growth hormone, while its interaction with neurokinin antagonists can block the action of neurokinins, leading to reduced inflammation and pain .
Dosage Effects in Animal Models
The effects of tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as improved cell function and reduced inflammation. At higher doses, toxic or adverse effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with monoamine transporter inhibitors suggests its involvement in neurotransmitter metabolism, while its interaction with cell cycle inhibitors indicates its role in regulating cell proliferation and apoptosis . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
Within cells and tissues, tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can enhance the compound’s efficacy by ensuring it reaches its intended targets within the cell .
Preparation Methods
The synthesis of tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:
Dianion Alkylation and Cyclization: The synthesis begins with the preparation of ethyl 2-oxindoline-5-carboxylate. This intermediate undergoes dianion alkylation and cyclization to form the spirocyclic structure.
N-Demethylation: The resulting spirocyclic oxindole is then subjected to N-demethylation to yield the target compound.
This synthetic route is efficient and scalable, achieving an overall yield of 35% over eight steps without the need for chromatographic purification .
Chemical Reactions Analysis
tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can modify the oxindole ring, leading to the formation of reduced spirocyclic compounds.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include Raney Nickel for reduction and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological receptors, making it a valuable tool in studying receptor-ligand interactions.
Comparison with Similar Compounds
tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindole compounds, such as:
1’-tert-Butoxycarbonyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid: This compound shares a similar spirocyclic structure but differs in its functional groups and biological activities.
3-Methylthiooxindole: Another spirocyclic oxindole with distinct substituents and reactivity.
The uniqueness of tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific substituents, which confer unique biological activities and reactivity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 6-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDZREPVGUJDMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110592 | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445603-41-7 | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445603-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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